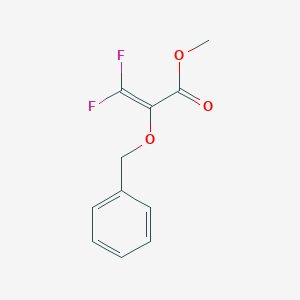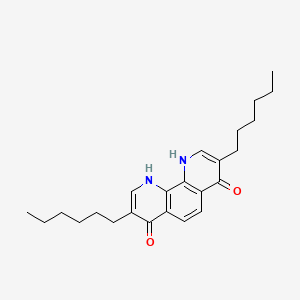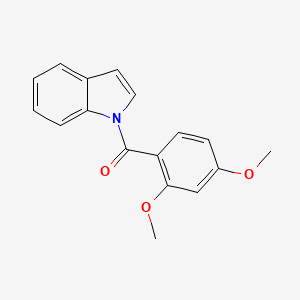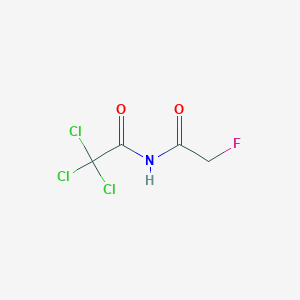
Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate is an organic compound that features a benzyloxy group and two fluorine atoms attached to a prop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate typically involves the reaction of methyl acrylate with benzyl alcohol in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield benzaldehyde or benzoic acid derivatives.
- Reduction can produce the corresponding alcohol.
- Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The benzyloxy group may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(benzyloxy)-3-fluoroprop-2-enoate
- Methyl 2-(benzyloxy)-3-chloroprop-2-enoate
- Methyl 2-(benzyloxy)-3,3-dichloroprop-2-enoate
Uniqueness: Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
491612-51-2 |
|---|---|
Molekularformel |
C11H10F2O3 |
Molekulargewicht |
228.19 g/mol |
IUPAC-Name |
methyl 3,3-difluoro-2-phenylmethoxyprop-2-enoate |
InChI |
InChI=1S/C11H10F2O3/c1-15-11(14)9(10(12)13)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
JUVTUXTVLPRIBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(F)F)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)

![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)



